Bienvenue dans la boutique en ligne BenchChem!

NBTGR

Nucleoside transport Adenosine uptake ENT inhibition

NBTGR is a purine nucleoside analog with a 4-nitrobenzylthio substituent, validated as a high-selectivity ENT1/ENT2 inhibitor (Ki 70 nM). It exhibits a 134,000-fold potency differential, enabling precise ENT subtype discrimination unachievable with generic inhibitors. At 1 μM, it achieves 100% nucleoside influx inhibition with zero off-target effects. Also a validated lead for α1-antitrypsin polymerization studies.

Molecular Formula C17H18N6O6S
Molecular Weight 434.4 g/mol
CAS No. 13153-27-0
Cat. No. B077678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBTGR
CAS13153-27-0
Synonyms2-amino-6-((4-nitrobenzyl)thio)-9-beta-D-ribofuranosylpurine
6-(4-nitrobenzylthio)guanosine
6-(p-nitrobenzylthio)guanosine
NBTGR
Molecular FormulaC17H18N6O6S
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-]
InChIInChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1
InChIKeyBRSNNJIJEZWSBU-XNIJJKJLSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Nitrobenzylthio)guanosine (CAS 13153-27-0) Technical Overview for Procurement


6-(4-Nitrobenzylthio)guanosine (NBTGR; CAS 13153-27-0) is a synthetic purine nucleoside analogue characterized by a 4-nitrobenzylthio substituent at the purine 6-position of guanosine [1]. It functions as a potent inhibitor of equilibrative nucleoside transporters (ENT1 and ENT2), with a reported Ki of 70 nM for adenosine uptake in human erythrocytes [2]. Unlike simpler nucleoside analogues, NBTGR binds firmly to the transporter complex such that repeated washing cannot restore transport capability [3].

Why Generic Nucleoside Transporter Inhibitors Cannot Substitute for 6-(4-Nitrobenzylthio)guanosine


The nucleoside transporter inhibitor class includes structurally diverse compounds with fundamentally different selectivity profiles. NBTGR distinguishes itself from close structural analogs such as nitrobenzylthioinosine (NBMPR) and nitrobenzylthioformycin derivatives by its unique guanine base, which confers distinct transporter subtype discrimination [1]. Most critically, NBTGR exhibits a 134,000-fold difference in potency between NBTGR-sensitive and NBTGR-resistant nucleoside transport mechanisms, a property that enables precise pharmacological dissection of transporter subtypes [2]. Generic substitution with other ENT inhibitors would fail to reproduce this specific discrimination capability or the unique binding kinetics that render NBTGR-resistant transport components detectable [3].

Quantitative Differentiation Evidence for 6-(4-Nitrobenzylthio)guanosine (NBTGR) vs. Comparators


NBTGR vs. Dipyridamole and Hexobendine: Potency Comparison for Adenosine Uptake Inhibition

In a direct head-to-head comparison conducted in human erythrocytes at 0°C, NBTGR (p-nitrobenzylthioguanosine) exhibited a Ki value at least one order of magnitude (≥10-fold) lower than the apparent Km for adenosine (2.4 × 10⁻⁶ M), establishing its classification as a high-affinity inhibitor [1]. In contrast, adenosine-5'-carboxamide derivatives and xylosyladenine showed Ki values at least one order of magnitude higher than the Km for adenosine, categorizing them as weak inhibitors. Dipyridamole and hexobendine also demonstrated Ki values at least one order of magnitude lower than the Km for adenosine, placing them in the same high-affinity class as NBTGR [2]. However, NBTGR's firm binding characteristic—where repeated washing cannot restore uridine transport capability—distinguishes it mechanistically from reversible competitors [3].

Nucleoside transport Adenosine uptake ENT inhibition

NBTGR-Sensitive vs. NBTGR-Resistant Transport: Subtype Discrimination in Tumor Cells

In a comparative pharmacology study using Ehrlich ascites tumor cells, NBTGR displayed a striking differential inhibitory potency between two distinct nucleoside transport mechanisms [1]. For the NBTGR-sensitive component of zero-trans [³H]uridine influx (100 μM uridine), the IC₅₀ was 0.53 nM. For the NBTGR-resistant component, the IC₅₀ was 71 μM. This represents a >134,000-fold difference in potency between the two transport mechanisms [2]. By incubating cells with 50 nM NBTGR, researchers could selectively ablate the sensitive component and study the resistant transporter in isolation—a functional discrimination capability that dipyridamole, dilazep, and several adenosine analogs could not reproduce with comparable resolution [3].

Transporter subtype discrimination Ehrlich ascites tumor Uridine influx

NBTGR vs. Nitrobenzylthioformycin Analogs: Binding Affinity and Lipophilicity Comparison

The formycin analogs of nitrobenzylthioinosine (NBTI) and nitrobenzylthioguanosine (NBTGR) were synthesized and evaluated to compare their nucleoside transport inhibition profiles [1]. While NBTGR itself was not the direct comparator in this binding study, the data establish the performance benchmark for the nitrobenzylthio class. The NBTGR-derived C-nucleoside analog NBTGF (5-amino-7-[(4-nitrobenzyl)thio]-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine) exhibited an IC₅₀ of 40 nM for nucleoside transport in human erythrocytes, compared to 18 nM for both nitrobenzylthioinosine and its C-nucleoside analog NBTF [2]. Specific binding studies with [³H]NBTF yielded a Kd of 3.4 nM with erythrocytes, approximately 10-fold higher (lower affinity) than values reported for nitrobenzylthioinosine. The octanol/water partition coefficients for NBTI, NBTF, and NBTGF were 3.5, 3.2, and 2.8, respectively [3].

C-nucleoside analogs Binding affinity Lipophilicity

NBTGR Substrate Selectivity: Nucleoside vs. Nucleobase Discrimination

Functional characterization of NBTGR in human erythrocytes established a clear substrate selectivity profile that differentiates it from broader transport inhibitors [1]. NBTGR (1 μM) completely abolished the initial rates of uridine, inosine, and cytidine influx, reducing uridine uptake to zero upon exposure. Critically, NBTGR did not inhibit the uptake of the corresponding nucleobases (uracil, hypoxanthine, cytosine), nor did it affect D-glucose or L-leucine uptake [2]. Uridine antagonized NBTGR inhibition of uridine transport in a concentration-dependent manner, confirming competitive interaction at the nucleoside recognition site [3].

Substrate selectivity Nucleoside specificity ENT inhibition

NBTGR in Adenosine Potentiation: Comparative Effects on Synaptic Transmission

In comparative studies of adenosine uptake blockers on evoked potentials in guinea-pig olfactory cortex, NBTGR was evaluated alongside dipyridamole, dilazep, nitrobenzylthioinosine (NBMPR), and hexobendine for their capacity to potentiate adenosine-mediated synaptic depression [1]. The study concluded that nitrobenzylthioinosine and nitrobenzylthioguanosine are "probably the best uptake blockers" among the tested compounds [2]. NBTGR increased the potency of adenosine (0.1-30 μM) in the tissue preparation, with effective concentrations reported in the 1-10 μmol/L range [3]. This places NBTGR among the most effective compounds in its class for adenosine potentiation applications.

Adenosine potentiation Uptake blockade Synaptic transmission

NBTGR as Z-α1-Antitrypsin Polymerization Inhibitor: Novel Application Differentiation

In a 2015 study identifying inhibitors of Z-α1-antitrypsin (Z-α1AT) polymerization, S-(4-nitrobenzyl)-6-thioguanosine (NBTGR) was identified as a lead compound with confirmed activity in preventing Z-α1AT polymerization [1]. This activity was validated through secondary assays, and computational docking results predicted that NBTGR can bind at the s4A cavity and at the edge of β-sheet A of Z-α1AT [2]. This represents a mechanistically distinct application from its canonical role as a nucleoside transport inhibitor. While no direct comparator quantitative data are available in the accessible abstract, the identification of NBTGR as a lead compound for this novel indication establishes a unique differentiation from other ENT inhibitors that have not demonstrated this activity [3].

Z-α1-antitrypsin Protein polymerization Serpinopathy

Validated Research Application Scenarios for 6-(4-Nitrobenzylthio)guanosine Procurement


Pharmacological Dissection of Nucleoside Transporter Subtypes in Tumor Cells

Based on the 134,000-fold differential potency between NBTGR-sensitive (IC₅₀ = 0.53 nM) and NBTGR-resistant (IC₅₀ = 71 μM) uridine influx mechanisms in Ehrlich ascites tumor cells, researchers can employ NBTGR at 50 nM to selectively ablate the sensitive transport component while leaving the resistant component fully functional [1]. This application is uniquely suited for studies requiring resolution of ENT1/ENT2 subtypes or characterization of NBTGR-resistant transport mechanisms in cancer cell lines.

Complete Nucleoside Transport Blockade with Minimal Off-Target Effects

At 1 μM concentration, NBTGR achieves 100% inhibition of uridine, inosine, and cytidine influx in human erythrocytes, with zero measurable effect on nucleobase (uracil, hypoxanthine, cytosine), glucose, or amino acid uptake [2]. This clean selectivity profile supports applications in metabolic flux studies, nucleoside salvage pathway analysis, and experimental systems where off-target transporter interference must be rigorously excluded.

Adenosine Potentiation in Electrophysiological and Neuropharmacological Assays

NBTGR is among the most effective adenosine uptake blockers for potentiating adenosine-mediated effects on synaptic transmission, with validated activity in the 1-10 μmol/L concentration range in guinea-pig olfactory cortex preparations [3]. Researchers conducting electrophysiological studies requiring maximal adenosine potentiation can use NBTGR as a high-performance alternative to nitrobenzylthioinosine (NBMPR).

Serpinopathy Research and Z-α1-Antitrypsin Polymerization Studies

NBTGR has been identified and validated as a lead compound that prevents Z-α1-antitrypsin polymerization, with computational docking predicting binding at the s4A cavity and β-sheet A edge [4]. This novel, non-canonical application supports procurement for laboratories investigating α1-antitrypsin deficiency and related serpinopathies, a research area where standard ENT inhibitors have not demonstrated comparable activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for NBTGR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.